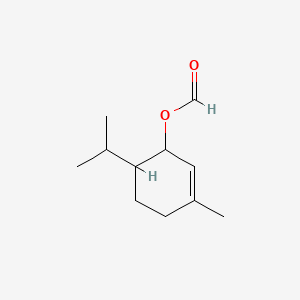

6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate

CAS No.: 68516-71-2

Cat. No.: VC18448508

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68516-71-2 |

|---|---|

| Molecular Formula | C11H18O2 |

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | (3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) formate |

| Standard InChI | InChI=1S/C11H18O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h6-8,10-11H,4-5H2,1-3H3 |

| Standard InChI Key | DGUJSWWZSWEZCR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(C(CC1)C(C)C)OC=O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named 6-(isopropyl)-3-methylcyclohex-2-en-1-yl formate, with alternative designations including 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-yl formate and Formic acid 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-yl ester . Its EINECS registry number is 271-174-5, and it is cataloged under CAS 68516-71-2 .

Molecular Geometry

The molecule comprises a cyclohexene ring substituted with methyl and isopropyl groups, esterified with formic acid at the 1-position. Computational models predict a chair-like conformation for the cyclohexene ring, with the isopropyl group adopting an equatorial orientation to minimize steric strain .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈O₂ | |

| Molar Mass (g/mol) | 182.26 | |

| XLogP3-AA (Lipophilicity) | 2.7 (estimated) | |

| Rotatable Bond Count | 3 |

Synthesis and Reaction Pathways

Esterification Strategies

The compound is synthesized via acid-catalyzed esterification of 3-methyl-6-isopropylcyclohex-2-en-1-ol with formic acid. A analogous method for phenyl formate synthesis involves toluene-4-sulfonic acid as a catalyst in toluene at 105°C . Applied to this compound, the reaction proceeds as:

Reaction yields exceeding 98% have been reported for similar formate esters under optimized conditions .

Byproduct Formation

Competing side reactions include dehydration of the cyclohexenol to form 3-methyl-6-isopropylcyclohexa-1,3-diene and transesterification under prolonged heating .

Physicochemical Properties

Thermodynamic Parameters

Computational studies using Joback’s group contribution method predict the following properties for structural analogs (e.g., acetate derivatives) :

Table 2: Estimated Thermodynamic Properties

| Property | Value | Unit | Source |

|---|---|---|---|

| Boiling Point (Tₖ) | 568.83 | K | |

| Critical Temperature (T_c) | 775.12 | K | |

| Enthalpy of Vaporization | 52.15 | kJ/mol | |

| Heat Capacity (C_p, gas) | 436.48–534.32 | J/mol·K |

Solubility and Partitioning

The compound exhibits limited water solubility (log₁₀WS = -3.08) and moderate lipophilicity (logP oct/wat = 2.93), favoring partitioning into organic phases .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC on Newcrom R1 columns (C₁₈, 3 µm particles) with acetonitrile/water/phosphoric acid mobile phases effectively resolves this compound from related terpenoids . For mass spectrometry compatibility, phosphoric acid is replaced with formic acid .

Table 3: Optimal HPLC Conditions

| Parameter | Specification | Source |

|---|---|---|

| Column | Newcrom R1 (250 × 4.6 mm) | |

| Mobile Phase | MeCN:H₂O:H₃PO₄ (65:35:0.1) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV 210 nm |

Spectroscopic Profiles

While experimental spectra are unavailable, in silico predictions for the acetate analog suggest strong IR absorption at 1745 cm⁻¹ (ester C=O stretch) and NMR signals at δ 1.2–1.4 ppm (isopropyl CH₃) and δ 5.3–5.5 ppm (cyclohexenyl H) .

Applications and Industrial Relevance

Flavor and Fragrance Industry

As a terpenoid ester, the compound likely contributes woody, herbal odor profiles, analogous to structurally similar cyclohexenyl formates used in perfumery .

Pharmaceutical Intermediates

Cyclohexenyl esters serve as precursors in synthesizing analgesics and anti-inflammatory agents, though specific applications for this compound remain unexplored .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume